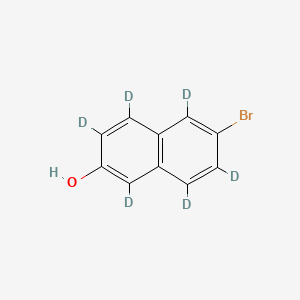
6-Bromo-2-naphthol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-naphthol-d6 is a deuterated derivative of 6-Bromo-2-naphthol, a compound belonging to the class of naphthols. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthol typically involves the bromination of 2-naphthol. One common method includes the bromination of 2-naphthol with bromine in glacial acetic acid, followed by reduction with metallic tin . The reaction conditions are as follows:
- Dissolve 2-naphthol in glacial acetic acid.
- Add bromine solution dropwise while maintaining gentle shaking.
- Heat the mixture to boiling after the addition of water.
- Add mossy tin in portions and continue boiling until the tin is dissolved.
- Filter and wash the precipitated 6-Bromo-2-naphthol.
Industrial Production Methods
Industrial production of 6-Bromo-2-naphthol may involve similar bromination and reduction processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the bromine substituent can yield 2-naphthol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid, or stannous chloride in aqueous alcohol, are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 2-naphthol.
Substitution: Forms various substituted naphthols depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-naphthol-d6 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme-substrate interactions.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthol-d6 involves its interaction with molecular targets through its bromine and hydroxyl groups. In biological systems, it can enhance the efficacy of antibiotics by increasing membrane permeability in bacteria . The deuterium atoms provide stability and reduce metabolic degradation, making it a valuable tool in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: The non-deuterated form, commonly used in similar applications.
2-Naphthol: Lacks the bromine substituent, used in organic synthesis and as a precursor for other compounds.
6-Bromo-2-naphthyl β-D-glucopyranoside: A derivative used as a substrate for β-glycosidases.
Uniqueness
6-Bromo-2-naphthol-d6 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies
Properties
Molecular Formula |
C10H7BrO |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-bromo-1,3,4,5,7,8-hexadeuterionaphthalen-2-ol |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H/i1D,2D,3D,4D,5D,6D |
InChI Key |
YLDFTMJPQJXGSS-MZWXYZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])Br)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


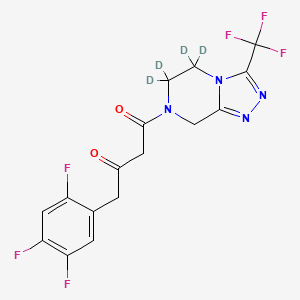
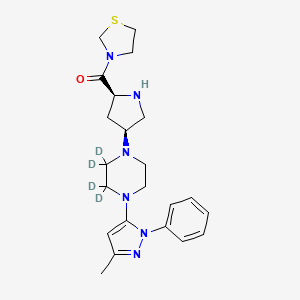
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
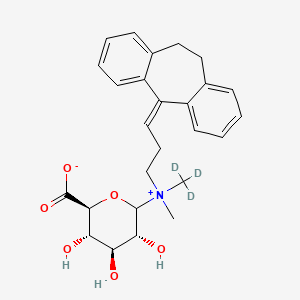

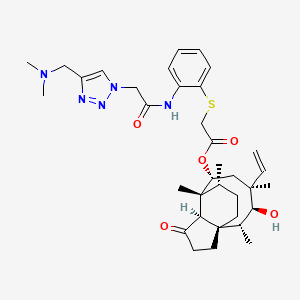
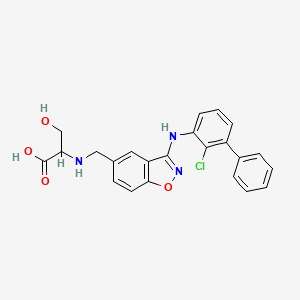
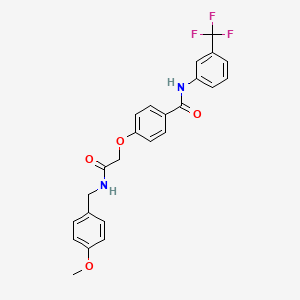
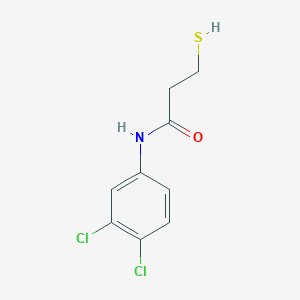
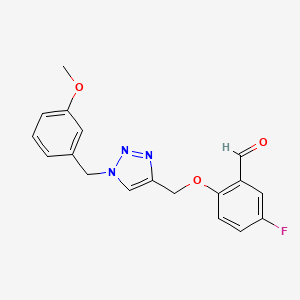
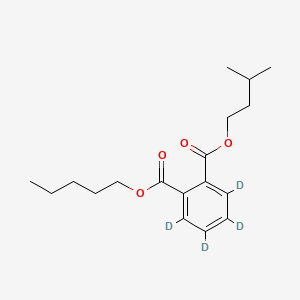
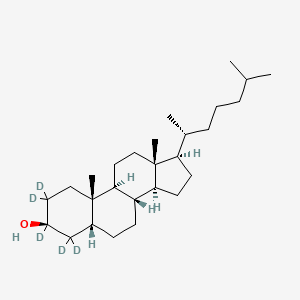
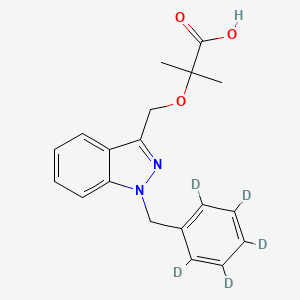
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
